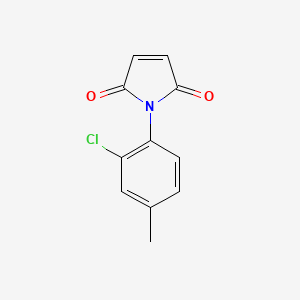

1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

Description

1-(2-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione is a maleimide-derived compound characterized by a pyrrole-2,5-dione core substituted with a 2-chloro-4-methylphenyl group at the 1-position. The compound’s molecular weight is 221.64 g/mol (C₁₁H₈ClNO₂), with a CAS number 52845-68-8 .

Propriétés

IUPAC Name |

1-(2-chloro-4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-9(8(12)6-7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZKICUMYMYKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)C=CC2=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 2-chloro-4-methylbenzaldehyde with pyrrole-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

1-(2-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols, forming substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Applications De Recherche Scientifique

1-(2-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione is an organic compound with a pyrrole ring substituted with a 2-chloro-4-methylphenyl group. It is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

- Industry It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

- Reduction Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

- Substitution The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols, forming substituted products. Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Comparisons to Similar Compounds

This compound can be compared with similar compounds such as 1-(2-Chloro-4-methylphenyl)ethanone and 2-Chloro-4-methylphenol. The uniqueness of this compound lies in its pyrrole-2,5-dione core, which imparts specific chemical and biological properties not found in its analogs.

Potential Anti-inflammatory Activity

Mécanisme D'action

The mechanism of action of 1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Pyrrole-2,5-dione Derivatives

Physicochemical Properties

- Lipophilicity: The 2-chloro-4-methylphenyl group increases lipophilicity (logP ≈ 2.5–3.0, estimated) compared to hydrophilic derivatives like 1-(4-aminophenyl)-1H-pyrrole-2,5-dione (logP ~1.2) .

- Thermal Stability : Aryl-substituted derivatives generally exhibit higher melting points (>150°C) than alkenyl analogs (oily liquids at room temperature) .

Research Findings and Implications

- Synthetic Flexibility: The Mitsunobu reaction () and nucleophilic substitution () are versatile for introducing diverse substituents, enabling tailored applications in drug discovery and materials science.

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, promoting interactions with biological nucleophiles (e.g., cysteine residues), while alkyl/aryl groups modulate solubility and target engagement .

Activité Biologique

1-(2-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₈ClN₁O₂

- Molecular Weight : Approximately 223.64 g/mol

- Structure : The compound features a pyrrole ring with two carbonyl groups at positions 2 and 5, along with a chlorinated phenyl substituent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial growth. This disruption can lead to cell lysis and death of the microorganism.

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by interacting with cellular signaling pathways. It may inhibit key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in tumor proliferation and angiogenesis .

Antimicrobial Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial activity. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

The compound has shown promising results in inhibiting the growth of several cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potency.

Case Studies

- In Vitro Studies : A study evaluated the interaction of this compound with ATP-binding domains of EGFR and VEGFR2 using molecular docking techniques. The results indicated that the compound forms stable complexes with these receptors, suggesting a mechanism for its anticancer activity .

- In Vivo Studies : In a rat model of chemically induced colon cancer, treatment with this compound resulted in significant tumor reduction compared to controls. This study supports its potential as an effective therapeutic agent against colorectal cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.